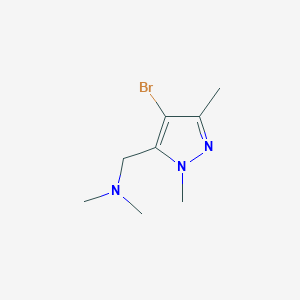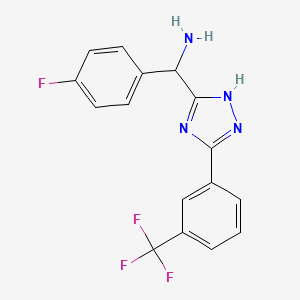
(4-Fluorophenyl)(5-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluorophenyl)(5-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine is a complex organic compound that features a combination of fluorinated phenyl groups and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(5-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves multiple steps, starting with the preparation of the triazole ring and subsequent functionalization with fluorinated phenyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of fluorinated phenyl groups via nucleophilic aromatic substitution reactions.
Amine Functionalization: Introduction of the methanamine group through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Fluorophenyl)(5-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the triazole ring or the phenyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, (4-Fluorophenyl)(5-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine is studied for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a precursor for pharmaceuticals targeting specific diseases. Its fluorinated groups may enhance the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with unique properties or coatings with enhanced durability.
Mécanisme D'action
The mechanism of action of (4-Fluorophenyl)(5-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and fluorinated phenyl groups may facilitate binding to specific sites, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Fluoro-3-(trifluoromethyl)phenyl)methanamine: A related compound with similar fluorinated phenyl groups but lacking the triazole ring.
Triazole Derivatives: Compounds containing the triazole ring but with different substituents on the phenyl groups.
Uniqueness
The uniqueness of (4-Fluorophenyl)(5-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine lies in its combination of fluorinated phenyl groups and a triazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C16H12F4N4 |
|---|---|
Poids moléculaire |
336.29 g/mol |
Nom IUPAC |
(4-fluorophenyl)-[3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C16H12F4N4/c17-12-6-4-9(5-7-12)13(21)15-22-14(23-24-15)10-2-1-3-11(8-10)16(18,19)20/h1-8,13H,21H2,(H,22,23,24) |
Clé InChI |
DFWOFQRFJNEAGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C2=NNC(=N2)C(C3=CC=C(C=C3)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


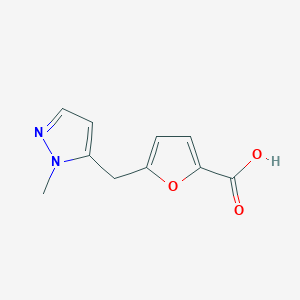
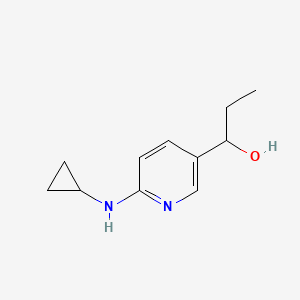

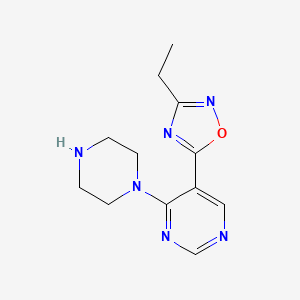
![3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B15057096.png)
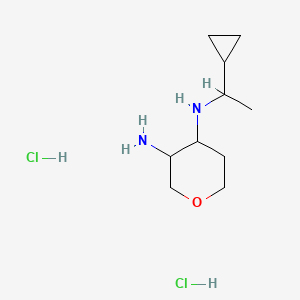
![4-Chloro-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B15057117.png)

![7-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B15057138.png)
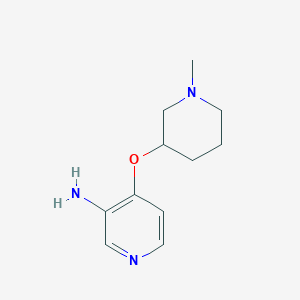

![1-(3-Bromophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15057150.png)
